4-(4-methylphenyl)-2-phenylPyridine
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Overview
Description
4-(4-methylphenyl)-2-phenylPyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a phenyl group at the 2-position and a 4-methylphenyl group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2-phenylPyridine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base to form this compound. This reaction typically requires a catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-2-phenylPyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
4-(4-methylphenyl)-2-phenylPyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2-phenylPyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-methylmethcathinone: A synthetic stimulant with structural similarities to 4-(4-methylphenyl)-2-phenylPyridine.
4-methylpropiophenone: An aromatic ketone used as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
208929-33-3 |
---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-phenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-7-9-15(10-8-14)17-11-12-19-18(13-17)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI Key |
UJRVBGVVJVIAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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